molecular formula C22H28N2O4 B5662242 2-(3-methoxypropyl)-8-[(7-methyl-1-benzofuran-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-[(7-methyl-1-benzofuran-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5662242
M. Wt: 384.5 g/mol
InChI Key: HHRJYNOGDRJLRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro decanone derivatives, similar to the compound of interest, often involves intricate chemical reactions. For example, the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share structural similarities with the target compound, has been explored for their antihypertensive activity, showcasing the complexity of synthesizing such molecules (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, closely related to the compound , has been thoroughly investigated. Studies on the isolation, structure elucidation, and total synthesis of benzofuran compounds from natural sources reveal the detailed structural aspects that contribute to their biological activities (Yang et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving benzofuran derivatives are crucial for modifying and enhancing their properties. A method for synthesizing benzofuran-3(2H)-ones from O-methyl oximes and iodobenzenes via palladium-catalyzed reactions demonstrates the chemical versatility and potential for structural modification of these compounds (Zhu et al., 2023).

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of spiroacetal enol ethers and diazaspiro[4.5]decanes highlight the impact of molecular configuration on their physical attributes (Toshima et al., 1998).

Chemical Properties Analysis

The chemical properties of compounds like the target molecule are determined through reactions and interactions. The reaction of cyclic 2-diazo-1,3-dicarbonyl compounds with diketene, leading to benzofuran formation, provides insights into the chemical behavior and reactivity of these molecules (Murphy et al., 2000).

properties

IUPAC Name

2-(3-methoxypropyl)-8-(7-methyl-1-benzofuran-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-16-5-3-6-17-13-18(28-20(16)17)21(26)23-10-7-22(8-11-23)14-19(25)24(15-22)9-4-12-27-2/h3,5-6,13H,4,7-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJYNOGDRJLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)N3CCC4(CC3)CC(=O)N(C4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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